molecular formula C18H29NO B2420939 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine CAS No. 201138-10-5

1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine

Cat. No.: B2420939
CAS No.: 201138-10-5
M. Wt: 275.436
InChI Key: CQJQZZVKELIUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a bulky, lipophilic 3,5-dimethyladamantane group linked through a carboxamide bridge to a piperidine ring, a structural motif common in compounds studied for their bioactive potential . The adamantyl group is known to enhance metabolic stability and promote binding to hydrophobic pockets in biological systems, while the piperidine ring is a common pharmacophore found in a wide range of therapeutic agents. Researchers can investigate this molecule as a key intermediate or building block in multi-step organic syntheses, particularly in the development of novel chemical entities. Its structural framework suggests potential for application in medicinal chemistry research, possibly as a scaffold for protease inhibitors or modulators of central nervous system targets, given the known properties of adamantane derivatives. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-16-8-14-9-17(2,11-16)13-18(10-14,12-16)15(20)19-6-4-3-5-7-19/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJQZZVKELIUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a carbonyl group linked to a 3,5-dimethyl-1-adamantyl moiety. The adamantane structure is known for its stability and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of adamantane, including those similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds with adamantane structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–32 μg/mL
Escherichia coli64–256 mg/mL
Candida albicansVaries by derivative

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially useful in treating infections caused by resistant strains .

Antiviral Activity

Adamantane derivatives have also been explored for their antiviral properties. Compounds similar to this compound have demonstrated efficacy against viruses such as influenza and herpes simplex virus. For instance, certain derivatives were found to reduce viral plaque formation significantly .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or viral replication.
  • Disruption of Membrane Integrity : Adamantane derivatives can interact with microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have focused on the pharmacological potential of adamantane derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various adamantane derivatives against standard strains. Results indicated that certain compounds exhibited stronger inhibitory effects than conventional antibiotics like chloramphenicol .
  • Antiviral Efficacy : A comparative study highlighted the effectiveness of adamantane derivatives against herpes simplex virus type 1 (HSV-1), demonstrating a significant reduction in viral load in treated cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine possess significant anticancer properties. Studies have shown that derivatives of adamantane can inhibit cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which are implicated in various cancers. The inhibition of these kinases may lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties
Several studies have explored the antimicrobial potential of piperidine derivatives. For instance, compounds containing piperidine rings have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The incorporation of adamantyl groups has been found to enhance this activity, making these compounds promising candidates for developing new antibiotics .

Neurological Applications

Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Pain Management
Piperidine derivatives have also been investigated for their analgesic properties. The modulation of pain pathways through these compounds could provide new avenues for pain management therapies, particularly for chronic pain conditions .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, allowing for the exploration of different derivatives that may enhance biological activity or reduce toxicity. The development of N-Mannich bases from this compound has shown promise in increasing the diversity of potential therapeutic agents .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of piperidine derivatives demonstrated that specific modifications to the adamantane structure significantly improved selectivity towards cancer cell lines compared to normal cells. The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In a comparative study of various piperidine derivatives against standard microbial strains, this compound showed superior activity against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential application in addressing antibiotic resistance issues .

Q & A

Q. How is this compound used in drug discovery pipelines?

  • Methodology :
  • Lead Optimization : Modify the piperidine moiety to enhance pharmacokinetics (e.g., logP optimization via substituent addition).
  • Target Engagement : Use radiolabeled analogs (³H or ¹⁴C) for binding assays with receptors like GPCRs or ion channels .

Q. What role does the adamantyl group play in enhancing metabolic stability?

  • Methodology :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-lives with non-adamantyl analogs.
  • CYP Inhibition Assays : Test against cytochrome P450 isoforms to assess drug-drug interaction risks .

Tables for Key Data

Property Value/Method Reference
Melting Point 217–219°C (DSC)
LogP (Predicted) 3.2 ± 0.5 (XLOGP3)
Synthetic Yield 65–78% (optimized EDC/HOBt protocol)
TPSA 45.8 Ų

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